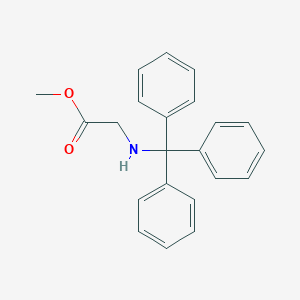

N-Tritylglycine methyl ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Tritylglycine methyl ester typically involves the reaction of tritylamine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: N-Tritylglycine methyl ester undergoes various chemical reactions, including:

Oxidation: The trityl group can be oxidized to form trityl cations, which are useful intermediates in organic synthesis.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Trityl cations and corresponding oxidized products.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Peptide Synthesis

N-Tritylglycine methyl ester serves primarily as a protecting group for amino acids during peptide synthesis. The bulky trityl group prevents unwanted reactions at the nitrogen atom of glycine, facilitating selective coupling reactions with other amino acids. This property is crucial for synthesizing complex peptides without side reactions that could compromise the integrity of the desired product.

2. Synthesis Mechanism

The synthesis of NTGME typically involves the reaction of glycine with trityl chloride in the presence of a base such as triethylamine. This reaction yields high purity and yield, often exceeding 90% under optimized conditions. The mechanism can be summarized as follows:

Biological Applications

1. Enzyme Mechanisms and Protein Interactions

NTGME derivatives are utilized in studying enzyme mechanisms and protein interactions. The compound's ability to stabilize reactive intermediates makes it a valuable tool for probing the dynamics of enzymatic reactions and understanding protein-ligand interactions.

2. Drug Development

In medicinal chemistry, NTGME is explored for developing peptide-based drugs. Its role as a protective group allows for the synthesis of bioactive peptides that can serve as therapeutic agents against various diseases.

Industrial Applications

1. Fine Chemicals Production

NTGME is used in the production of fine chemicals and pharmaceuticals. Its ability to facilitate selective reactions makes it a preferred choice in industrial settings where high specificity is required during synthesis processes .

Case Studies

Wirkmechanismus

The mechanism of action of N-Tritylglycine methyl ester involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, facilitating various chemical transformations. The ester group can undergo hydrolysis to release active compounds that interact with biological targets . The compound’s effects are mediated through pathways involving nucleophilic attack and electron transfer reactions .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(diphenylamino)acetate: Similar structure but with diphenyl groups instead of trityl groups.

Ethyl 2-(tritylamino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: N-Tritylglycine methyl ester is unique due to the presence of the trityl group, which provides enhanced stability and reactivity compared to other similar compounds. The trityl group also offers unique steric and electronic properties that make the compound valuable in various synthetic applications .

Biologische Aktivität

N-Tritylglycine methyl ester (Tr-Gly-OMe) is a derivative of glycine that has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of Tr-Gly-OMe, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its trityl group, which enhances its lipophilicity and stability compared to other glycine derivatives. It has a melting point of 106–107 °C . The compound is often utilized in peptide synthesis and as a building block in various chemical reactions due to its protective group properties.

Pharmacological Properties

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : As an amino acid derivative, Tr-Gly-OMe may interact with various receptors, including G-protein coupled receptors (GPCRs), influencing signaling pathways involved in taste perception and neurotransmission.

- Neurotransmitter Modulation : By potentially modulating glycine receptors, Tr-Gly-OMe could enhance inhibitory neurotransmission in the central nervous system, contributing to neuroprotective effects.

Study 1: Bitter Taste Receptor Interaction

In a study examining the binding properties of amino acid derivatives to T2R receptors, researchers identified key residues involved in ligand interaction. Although Tr-Gly-OMe was not specifically tested, the findings suggest that similar structures could exhibit competitive inhibition against bitter agonists like quinine .

Study 2: Neuroprotective Potential

Research on glycine derivatives indicates their role in enhancing long-term potentiation (LTP), a mechanism associated with learning and memory. While direct evidence for Tr-Gly-OMe is lacking, its structural similarity to effective compounds suggests it may also enhance synaptic plasticity through similar pathways .

Summary of Findings

| Property | Description |

|---|---|

| Chemical Structure | This compound |

| Melting Point | 106–107 °C |

| Pharmacological Effects | Potential T2R modulation, neuroprotective effects |

| Mechanisms | Receptor interaction, neurotransmitter modulation |

| Research Gaps | Limited direct studies on Tr-Gly-OMe |

Eigenschaften

IUPAC Name |

methyl 2-(tritylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCOXPSJQAJMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348470 | |

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10065-71-1 | |

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.